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molecular formula C10H9NO B8725458 5-methylquinolin-2(1H)-one

5-methylquinolin-2(1H)-one

Cat. No. B8725458
M. Wt: 159.18 g/mol
InChI Key: YPDAYWNKUYQDTJ-UHFFFAOYSA-N
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Patent
US09212144B2

Procedure details

A mixture of 18a and 18b (2.53 g, 15.9 mmol) was diluted in POCl3 (˜35 mL), and the mixture was heated at reflux for 70 min, before the clear orange solution was cooled to room temperature and poured into ice-H2O (300 mL) in a large beaker. The beaker was immersed in ice and cooled to 0° C. with stirring, and solid NaOH was added until the pH of the mixture was approximately 7. The resultant cloudy suspension was extracted with EtOAc (300 mL) and the organic layers were washed with H2O (100 mL) and sat. aq. NaCl (100 mL). The organic layer was dried over anhydrous sodium sulfate, concentrated, and the residue was purified by flash column chromatography (SiO2), eluting with a gradient of hexanes to 12% ethyl acetate in hexanes to afford orange crystals. Fractional crystallization from hot isopropanol yielded pure 19a (0.850 g, 30%) as light orange iridescent crystals; the analytical data for this compound is identical to prior literature reports. H-NMR (500 MHz; CDCl3): δ 8.05 (d, J=8.5 Hz, 1 H), 8.00 (m, 1 H), 7.71 (d, J=8.3 Hz, 1 H), 7.39 (dd, J=8.3, 1.5 Hz, 1 H), 7.32 (d, J=8.5 Hz, 1 H), 2.56 (s, 3 H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.53 g
Type
reactant
Reaction Step One
[Compound]
Name
ice H2O
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8](=O)[NH:9]2)=[CH:4][CH:3]=1.CC1C=CC=C2C=1C=CC(=O)N2.[OH-].[Na+].O=P(Cl)(Cl)[Cl:29]>>[Cl:29][C:8]1[CH:7]=[CH:6][C:5]2[C:10](=[CH:11][C:2]([CH3:1])=[CH:3][CH:4]=2)[N:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C2C=CC(NC2=C1)=O
Name
Quantity
2.53 g
Type
reactant
Smiles
CC1=C2C=CC(NC2=CC=C1)=O
Step Two
Name
ice H2O
Quantity
300 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
35 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 70 min, before the clear orange solution
Duration
70 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
The resultant cloudy suspension was extracted with EtOAc (300 mL)
WASH
Type
WASH
Details
the organic layers were washed with H2O (100 mL) and sat. aq. NaCl (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography (SiO2)
WASH
Type
WASH
Details
eluting with a gradient of hexanes to 12% ethyl acetate in hexanes
CUSTOM
Type
CUSTOM
Details
to afford orange crystals
CUSTOM
Type
CUSTOM
Details
Fractional crystallization from hot isopropanol yielded pure 19a (0.850 g, 30%) as light orange iridescent crystals

Outcomes

Product
Name
Type
Smiles
ClC1=NC2=CC(=CC=C2C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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